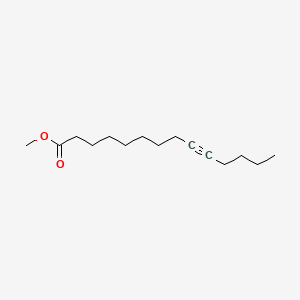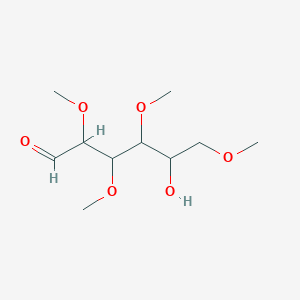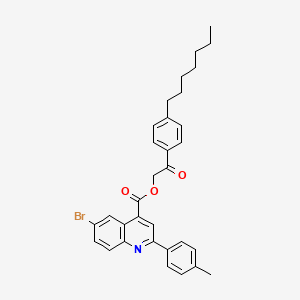![molecular formula C15H11Cl2N3O3 B12046679 N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide CAS No. 477731-99-0](/img/structure/B12046679.png)
N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide is a synthetic organic compound that belongs to the class of oxamides These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide typically involves the condensation of 3,4-dichloroaniline with 3-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then reacted with oxalyl chloride to form the desired oxamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the hydroxy and imine groups can facilitate these interactions, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-N’-[(E)-(4-hydroxyphenyl)methylideneamino]oxamide: Similar structure with a different position of the hydroxy group.
N-(3,4-dichlorophenyl)-N’-[(E)-(3-methoxyphenyl)methylideneamino]oxamide: Similar structure with a methoxy group instead of a hydroxy group.
Uniqueness
N-(3,4-dichlorophenyl)-N’-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide is unique due to the specific positioning of the hydroxy group, which can influence its chemical reactivity and biological activity. This distinct structural feature may result in different binding affinities and selectivities compared to similar compounds.
Properties
CAS No. |
477731-99-0 |
|---|---|
Molecular Formula |
C15H11Cl2N3O3 |
Molecular Weight |
352.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H11Cl2N3O3/c16-12-5-4-10(7-13(12)17)19-14(22)15(23)20-18-8-9-2-1-3-11(21)6-9/h1-8,21H,(H,19,22)(H,20,23)/b18-8+ |
InChI Key |
KSSVQNONMMUWIR-QGMBQPNBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichloro-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12046620.png)
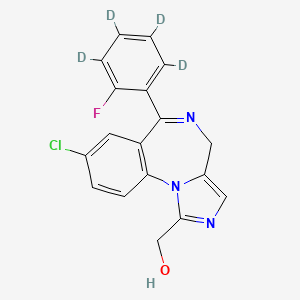

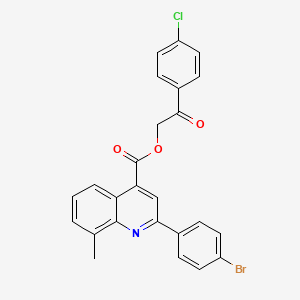
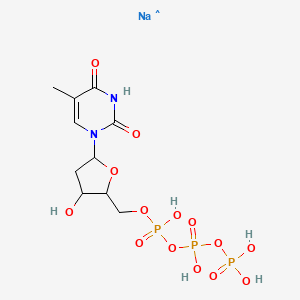
![N-(4-bromophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046649.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazole hydrobromide](/img/structure/B12046650.png)
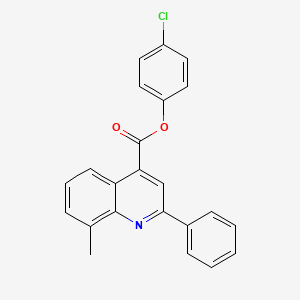
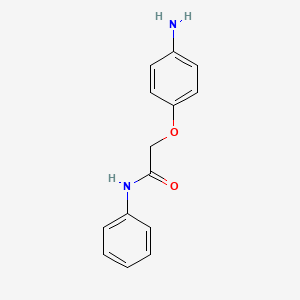
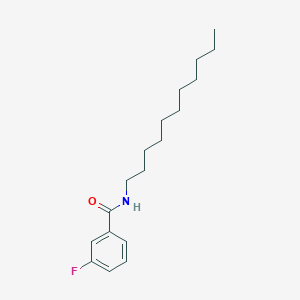
![(4Z)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12046689.png)
